Technical Guide: Mechanism of Action of DDR-TRK-1N
Technical Guide: Mechanism of Action of DDR-TRK-1N
The following technical guide details the mechanism, application, and validation protocols for DDR-TRK-1N , specifically within the context of its role as the negative control for the chemical probe DDR-TRK-1 .
Subject: The DDR-TRK-1 / DDR-TRK-1N Chemical Probe System Classification: Chemical Biology / Kinase Inhibition Primary Reference: Structural Genomics Consortium (SGC) Probe Collection
Executive Summary
DDR-TRK-1N is the designated negative control compound for the dual kinase inhibitor DDR-TRK-1 .[1][2][3][4] While DDR-TRK-1 is a potent, ATP-competitive inhibitor of Discoidin Domain Receptors (DDR1/2) and Tropomyosin Receptor Kinases (TRKA/B/C) , DDR-TRK-1N is a structurally matched analogue designed to be inert against these targets.
The "mechanism of action" for DDR-TRK-1N is defined by its mechanism of inaction . It possesses a chemical structure nearly identical to the active probe but contains specific modifications that abrogate ATP-pocket binding. This allows researchers to distinguish true on-target phenotypic effects (fibrosis reduction, inhibition of invasion) from off-target toxicity or physicochemical artifacts.
The Probe System at a Glance
| Feature | Active Probe: DDR-TRK-1 | Negative Control: DDR-TRK-1N |
| Primary Targets | DDR1, DDR2, TRKA, TRKB, TRKC | None (Inert at < 10 µM) |
| Binding Mode | ATP-Competitive (Type I/II) | Steric/Chemical Mismatch (No Binding) |
| DDR1 Potency (IC₅₀) | ~9.4 nM | > 10,000 nM (Inactive) |
| TRKA Potency (IC₅₀) | ~43 nM | > 10,000 nM (Inactive) |
| Role | Induce phenotype via kinase inhibition | Validate phenotype via lack of effect |
Molecular Mechanism of Action
The Active Probe: DDR-TRK-1
To understand the negative control, one must first understand the active mechanism. DDR-TRK-1 functions as a multi-target tyrosine kinase inhibitor.
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DDR1/2 Inhibition: DDRs are unique RTKs activated by collagen rather than soluble growth factors. DDR-TRK-1 binds to the ATP-binding pocket of the intracellular kinase domain, preventing autophosphorylation and subsequent signaling (e.g., STAT3 activation).
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TRK Inhibition: It concurrently inhibits TRKA/B/C, which are driven by neurotrophins (NGF, BDNF).
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Structural Basis: The molecule utilizes a "hinge-binding" motif—typically a heterocycle (e.g., pyrimidine or imidazole derivative)—that forms hydrogen bonds with the kinase hinge region (Glu/Met residues).
The Negative Control: DDR-TRK-1N
DDR-TRK-1N preserves the overall physicochemical properties (molecular weight, lipophilicity, solubility) of the active probe but lacks the capacity to bind the target.
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Loss of Hinge Binding: The critical hydrogen bond donor/acceptor pairs required to anchor the molecule in the ATP pocket are chemically modified (e.g., N-methylation or steric occlusion).
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Steric Exclusion: The modification often introduces a steric clash that prevents the molecule from fitting into the narrow ATP cleft of DDR and TRK kinases.
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Result: The compound floats freely in the cytosol, unable to inhibit the kinase, yet controlling for non-specific interactions (e.g., membrane intercalation, off-target toxicity).
Pathway Visualization
The following diagram illustrates the differential signaling outcomes when treating cells with the Active Probe versus the Negative Control.
Figure 1: Mechanism of Action comparison. DDR-TRK-1 blocks ATP binding, halting signaling. DDR-TRK-1N fails to bind, allowing normal signaling to proceed.
Experimental Validation Protocols
To scientifically validate the mechanism of action of a new drug candidate or biological hypothesis using this probe system, you must run the Active and Negative compounds in parallel.
Protocol A: Target Engagement (NanoBRET)
This assay confirms that DDR-TRK-1 binds the target inside live cells while DDR-TRK-1N does not.
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Objective: Quantify intracellular binding affinity.
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Reagents: HEK293 cells transfected with DDR1-NanoLuc fusion + Tracer.
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Workflow:
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Transfection: Transfect cells with N-terminal NanoLuc-DDR1 plasmid. Incubate 24h.
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Treatment: Treat cells with increasing concentrations (0, 10nM, 100nM, 1µM, 10µM) of DDR-TRK-1 in one set and DDR-TRK-1N in the other.
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Tracer: Add cell-permeable fluorescent tracer (competes with drug for ATP pocket).
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Measurement: Measure BRET signal (Energy transfer from NanoLuc to Tracer).
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Data Analysis:
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DDR-TRK-1: Dose-dependent decrease in BRET signal (Displacement of tracer).
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DDR-TRK-1N: Flat line (No displacement of tracer).
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Protocol B: Phenotypic De-Risking (Viability/Invasion)
This protocol distinguishes on-target efficacy from off-target toxicity.
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Context: Testing anti-fibrotic or anti-metastatic potential.
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Step-by-Step:
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Interpretation Logic:
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Scenario 1 (Valid Target): Arm A shows reduced viability/invasion. Arm B equals Arm C (No effect).
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Scenario 2 (Toxicity): Arm A and Arm B show reduced viability.
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Logic Flow for Data Interpretation
Figure 2: Decision matrix for interpreting data generated using the DDR-TRK-1/1N pair.
Quantitative Profile & Selectivity
The following data summarizes the selectivity profile, demonstrating why DDR-TRK-1N is a robust control.
| Target / Assay | DDR-TRK-1 (Active) | DDR-TRK-1N (Negative) | Note |
| DDR1 (Biochemical) | IC₅₀ = 9.4 nM | > 10,000 nM | >1000x separation window |
| DDR2 (Biochemical) | IC₅₀ = 4.5 nM | > 10,000 nM | High selectivity |
| TRKA (Biochemical) | IC₅₀ = 43 nM | > 10,000 nM | High selectivity |
| KINOMEscan (1 µM) | Selectivity Score S(35) = 0.02 | Clean Profile | 1N hits 0 kinases at 1µM |
| Cellular Toxicity | Dose-dependent | Non-toxic up to 10 µM | 1N becomes toxic >10 µM (HeLa) |
Critical Note on Usage: Do not exceed 5–10 µM concentration for DDR-TRK-1N in cellular assays. At very high concentrations (>10 µM), the physicochemical scaffold itself may cause non-specific membrane stress or toxicity, confounding the "negative control" status.
References
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Structural Genomics Consortium (SGC). DDR-TRK-1: A chemical probe for DDR and TRK kinases.[1][2][3][4] SGC Chemical Probes.[5][6] [Link][7][5][6][8]
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Canning, P., et al. (2014). Structural characterization of the DDR1 kinase domain and its inhibition. (Contextual grounding for DDR1 inhibition mechanisms). [Link]
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EUbOPEN. Chemogenomic Library Data: DDR-TRK-1N Selectivity Profile. [Link]
Sources
- 1. DDR-TRK-1 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. DDR-TRK-1 | Structural Genomics Consortium [thesgc.org]
- 3. DDR-TRK-1 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. DDR-TRK-1 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Chemogenomic set | EUbOPEN [eubopen.org]
- 6. Chemogenomic set | EUbOPEN [eubopen.org]
- 7. TRK Inhibitor 10g [CAS: 2937544-01-7] Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 8. eubopen.org [eubopen.org]
